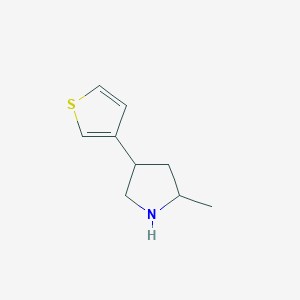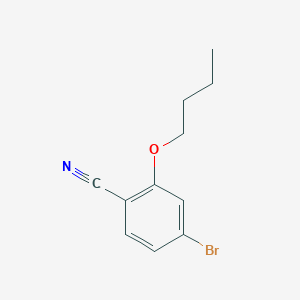
2-氨基-3-(1-甲基-1H-吡唑-4-基)丙酸二盐酸盐
描述
“2-amino-3-(1-methyl-1H-pyrazol-4-yl)propanoic acid dihydrochloride” is a chemical compound with the molecular formula C7H12ClN3O2 . It has a molecular weight of 242.1 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H11N3O2.2ClH/c1-10-4-5(3-9-10)2-6(8)7(11)12;;/h3-4,6H,2,8H2,1H3,(H,11,12);2*1H . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . More specific physical and chemical properties are not provided in the search results.科学研究应用
药物化学
该化合物具有吡唑核心,是药物化学中的一个有价值的骨架。 吡唑衍生物以其治疗潜力而闻名,包括抗炎、镇痛和解热特性 . 吡唑环上3位 (3APs) 的氨基的存在增强了该化合物的效用,使其成为抗菌和抗病毒剂的候选药物 .
生物化学
在生物化学中,该化合物由于其结构特征而与酶和受体相互作用的能力引起了人们的兴趣。 分子模型研究表明,具有类似核心结构的吡唑啉化合物表现出选择性抑制潜力,表明其在治疗帕金森病等神经疾病中的神经保护应用 .
药理学
人们对该化合物感兴趣,因为它有潜力被修饰成可以与生物大分子相互作用的衍生物。 这种相互作用可以导致开发出针对各种疾病(包括利什曼病和疟疾)具有改善的溶解性和功效的新药 .
神经科学
在神经科学领域,人们正在研究具有吡唑结构的化合物的神经保护特性。 对胆碱酯酶等酶的选择性抑制表明其在治疗与年龄相关的神经疾病中的潜在应用 .
化学
该化合物的反应性和形成各种衍生物的能力使其成为合成化学中的一个有价值的实体。 它可用于开发水中的新型无催化剂反应,有助于实现更环保、更可持续的化学过程 .
农业
与我们的化合物具有类似核心结构的吡唑衍生物,如氟虫腈,被广泛用作作物保护的杀虫剂。 这表明2-氨基-3-(1-甲基-1H-吡唑-4-基)丙酸二盐酸盐在开发新型农用化学品方面的潜力 .
安全和危害
The compound has been assigned the GHS07 pictogram, with the signal word “Warning”. Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
未来方向
While specific future directions for this compound are not mentioned in the search results, it’s worth noting that pyrazole derivatives are being studied for their potential pharmacological applications . This suggests that future research could explore the potential uses of this compound in various medical treatments.
作用机制
Target of Action
The compound 2-amino-3-(1-methyl-1H-pyrazol-4-yl)propanoic acid dihydrochloride is a derivative of pyrazole . Pyrazole derivatives have been found to bind with high affinity to multiple receptors , which suggests that this compound may also interact with various targets in the body.
Mode of Action
It is known that pyrazole derivatives can interact with their targets in various ways, leading to changes in cellular processes .
Biochemical Pathways
Pyrazole derivatives have been found to possess various biological activities, suggesting that they may affect a variety of biochemical pathways .
Result of Action
Pyrazole derivatives have been found to possess various biological activities, suggesting that they may have diverse molecular and cellular effects .
生化分析
Biochemical Properties
2-amino-3-(1-methyl-1H-pyrazol-4-yl)propanoic acid dihydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with kinases, which are enzymes that catalyze the transfer of phosphate groups. This interaction can modulate the activity of these enzymes, thereby affecting various signaling pathways. Additionally, 2-amino-3-(1-methyl-1H-pyrazol-4-yl)propanoic acid dihydrochloride can bind to receptors on the cell surface, influencing cellular responses to external stimuli .
Cellular Effects
The effects of 2-amino-3-(1-methyl-1H-pyrazol-4-yl)propanoic acid dihydrochloride on cells are multifaceted. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to activate certain signaling pathways that lead to changes in gene expression, thereby affecting cell function and behavior. It can also alter cellular metabolism by modulating the activity of metabolic enzymes, leading to changes in the levels of various metabolites .
Molecular Mechanism
At the molecular level, 2-amino-3-(1-methyl-1H-pyrazol-4-yl)propanoic acid dihydrochloride exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, it may inhibit or activate enzymes by binding to their active sites, thereby modulating their catalytic activity. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-amino-3-(1-methyl-1H-pyrazol-4-yl)propanoic acid dihydrochloride can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over time, leading to changes in its biological activity. Long-term exposure to this compound can result in sustained changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 2-amino-3-(1-methyl-1H-pyrazol-4-yl)propanoic acid dihydrochloride vary with different dosages in animal models. At low doses, this compound may have minimal effects on cellular function, while higher doses can lead to significant changes in cell signaling, gene expression, and metabolism. Toxic or adverse effects may be observed at very high doses, including cellular damage and disruption of normal physiological processes .
Metabolic Pathways
2-amino-3-(1-methyl-1H-pyrazol-4-yl)propanoic acid dihydrochloride is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and the levels of different metabolites. For example, this compound can modulate the activity of enzymes involved in amino acid metabolism, leading to changes in the production and degradation of amino acids .
Transport and Distribution
Within cells and tissues, 2-amino-3-(1-methyl-1H-pyrazol-4-yl)propanoic acid dihydrochloride is transported and distributed through specific mechanisms. It may interact with transporters and binding proteins that facilitate its movement across cell membranes and its localization within different cellular compartments. The distribution of this compound within tissues can influence its overall biological activity and effectiveness .
Subcellular Localization
The subcellular localization of 2-amino-3-(1-methyl-1H-pyrazol-4-yl)propanoic acid dihydrochloride is crucial for its activity and function. This compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. Its localization can affect its interactions with other biomolecules and its overall biological activity .
属性
| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-amino-3-(1-methyl-1H-pyrazol-4-yl)propanoic acid dihydrochloride involves the reaction of 1-methyl-1H-pyrazol-4-amine with ethyl acrylate to form 2-(1-methyl-1H-pyrazol-4-yl)acrylic acid. This intermediate is then reacted with ethylene diamine to form the target compound.", "Starting Materials": [ "1-methyl-1H-pyrazol-4-amine", "ethyl acrylate", "ethylene diamine", "hydrochloric acid", "sodium hydroxide", "diethyl ether", "water" ], "Reaction": [ "Step 1: Dissolve 1-methyl-1H-pyrazol-4-amine (1.0 g, 0.01 mol) in diethyl ether (20 mL) and add ethyl acrylate (1.4 g, 0.01 mol) dropwise with stirring. Add sodium hydroxide (1.0 g, 0.025 mol) and stir for 2 hours at room temperature.", "Step 2: Extract the reaction mixture with diethyl ether (3 x 20 mL) and wash the combined organic layers with water (20 mL). Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure to obtain 2-(1-methyl-1H-pyrazol-4-yl)acrylic acid as a yellow solid (1.5 g, 85%).", "Step 3: Dissolve 2-(1-methyl-1H-pyrazol-4-yl)acrylic acid (1.0 g, 0.005 mol) in water (10 mL) and add ethylene diamine (0.5 g, 0.008 mol) dropwise with stirring. Adjust the pH to 7 with hydrochloric acid and stir for 2 hours at room temperature.", "Step 4: Filter the reaction mixture and wash the solid with water (10 mL). Dry the solid under vacuum to obtain 2-amino-3-(1-methyl-1H-pyrazol-4-yl)propanoic acid as a white solid (0.8 g, 70%). Dissolve the product in hydrochloric acid and recrystallize from water to obtain the dihydrochloride salt as a white solid." ] } | |
| 1311313-54-8 | |
分子式 |
C7H12ClN3O2 |
分子量 |
205.64 g/mol |
IUPAC 名称 |
2-amino-3-(1-methylpyrazol-4-yl)propanoic acid;hydrochloride |
InChI |
InChI=1S/C7H11N3O2.ClH/c1-10-4-5(3-9-10)2-6(8)7(11)12;/h3-4,6H,2,8H2,1H3,(H,11,12);1H |
InChI 键 |
GRCXJNCGXRUWOO-UHFFFAOYSA-N |
SMILES |
CN1C=C(C=N1)CC(C(=O)O)N.Cl.Cl |
规范 SMILES |
CN1C=C(C=N1)CC(C(=O)O)N.Cl |
Pictograms |
Irritant |
序列 |
X |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


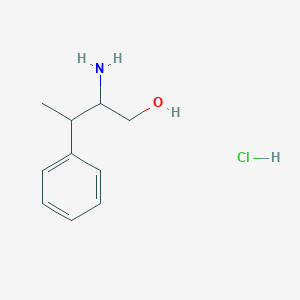

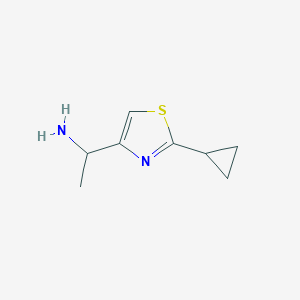
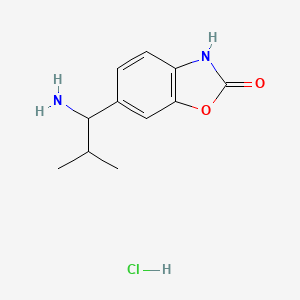

![tert-butyl N-[3-phenyl-2-(piperidin-2-yl)propyl]carbamate](/img/structure/B1442964.png)

![1,4,6,7-Tetrahydropyrano[4,3-C]pyrazol-3-amine](/img/structure/B1442966.png)
![N-[2,2,2-trifluoro-1-(4-formylpiperazin-1-yl)ethylidene]benzenesulfonamide](/img/structure/B1442967.png)
![[Amino(4-chlorophenyl)methylidene]amino prop-2-enoate](/img/structure/B1442968.png)
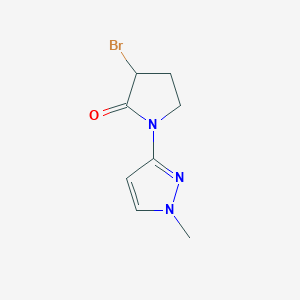
![4H,6H,7H-pyrano[4,3-d][1,3]thiazol-2-amine hydrobromide](/img/structure/B1442970.png)
